

Application Notes and Protocols: BMS-310705 in Paclitaxel-Resistant Ovarian Cancer Cells

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Compound of Interest

Compound Name: BMS 310705

Cat. No.: B1588775

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These application notes provide a comprehensive overview of the mechanism of action and experimental protocols for studying BMS-310705, a promising epothilone B analog, in the context of paclitaxel-resistant ovarian cancer.

Introduction

Paclitaxel is a cornerstone of chemotherapy for ovarian cancer; however, the development of resistance remains a significant clinical challenge. BMS-310705 is a microtubule-stabilizing agent that, like paclitaxel, promotes tubulin polymerization and microtubule stabilization. Crucially, BMS-310705 has demonstrated efficacy in paclitaxel-resistant cancer models, suggesting it may overcome common resistance mechanisms. This document outlines the cellular effects of BMS-310705 and provides detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

BMS-310705 exerts its cytotoxic effects primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. In paclitaxel-resistant ovarian cancer cells, BMS-310705 treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.^{[1][2]} This event triggers a cascade of caspase activation, centrally involving the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.^{[1][2]}

Furthermore, a key signaling pathway implicated in paclitaxel resistance is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is associated with the upregulation of anti-apoptotic proteins and chemoresistance in ovarian cancer. As a microtubule-targeting agent, BMS-310705 is proposed to inhibit the phosphorylation and activation of STAT3, thereby mitigating a critical survival pathway in resistant cells.

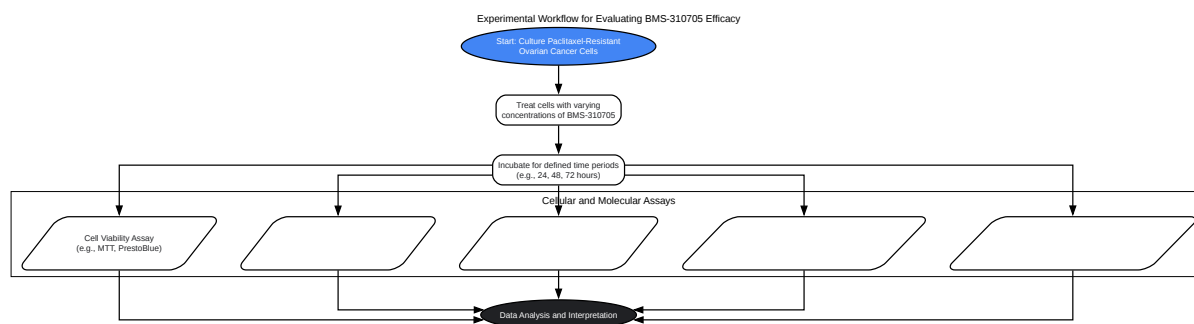
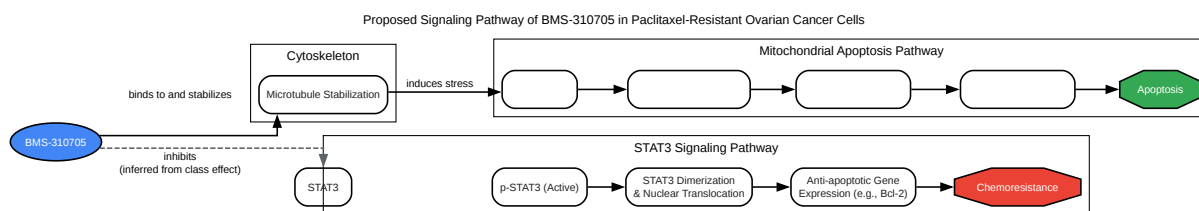
Data Presentation

The following tables summarize the quantitative effects of BMS-310705 on paclitaxel-resistant ovarian cancer cells based on available preclinical data.

Cell Line	Drug Concentration	Effect	Reference
Paclitaxel-Refractory Ovarian Cancer Cells (from patient ascites)	0.05 μ M	Significantly lower survival compared to paclitaxel (P < 0.02)	[1] [2]
Paclitaxel-Refractory Ovarian Cancer Cells (from patient ascites)	Not specified	>25% of cells confirmed apoptotic at 24 hours	[1] [2]
OC-2 (paclitaxel and platinum-refractory ovarian cancer)	0.1-0.5 μ M	85-90% reduction in cell survival	[3]

Note: Specific IC50 values for BMS-310705 in various paclitaxel-resistant ovarian cancer cell lines are not readily available in the public domain. The data presented is derived from studies on patient-derived cells and established cell lines refractory to paclitaxel.

Mandatory Visualizations



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References

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